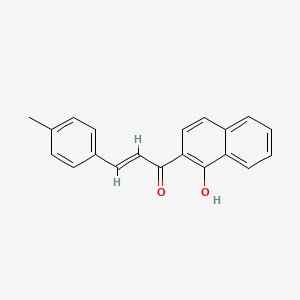![molecular formula C18H28N2O3S B5380718 N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, also known as S 15535, is a chemical compound that belongs to the class of sulfonylbenzamides. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. It has also been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the levels of glutamate in the brain, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several advantages for lab experiments. It has been extensively studied in preclinical models and has shown promising results in various neurological and psychiatric disorders. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, there are also some limitations for lab experiments with N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide. It is a relatively new compound and its safety profile is not fully understood. It may also have off-target effects on other neurotransmitter systems, which may limit its specificity for the dopamine D3 receptor.
Orientations Futures
There are several future directions for the research on N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide. Some of the potential areas of application include the treatment of drug addiction and alcoholism, as well as the treatment of various neurological and psychiatric disorders such as anxiety disorders, depression, and schizophrenia. Further studies are needed to fully understand the mechanism of action of N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide and its potential therapeutic applications. Clinical trials are also needed to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves several steps. The starting material is 2-methyl-5-nitrobenzamide, which is reduced to the corresponding amine using a reducing agent such as tin(II) chloride. The resulting amine is then reacted with isobutyl chloroformate to form the isobutyl carbamate. The carbamate is then treated with sodium hydride and 4-methylpiperidine to yield N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide.
Applications De Recherche Scientifique
N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Propriétés
IUPAC Name |
2-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-13(2)12-19-18(21)17-11-16(6-5-15(17)4)24(22,23)20-9-7-14(3)8-10-20/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVQSFAMBAMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![1,1'-(1,2-ethanediyl)bis(4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5380651.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrazin-2-ol](/img/structure/B5380658.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-(1H-tetrazol-1-yl)phenol](/img/structure/B5380666.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5380678.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)
![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)


![2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5380711.png)

![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)